molecular formula C16H24N2O3 B5854769 N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide

N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide

Cat. No. B5854769
M. Wt: 292.37 g/mol
InChI Key: DKBUVWOWOSBEID-UHFFFAOYSA-N
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Description

N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide, also known as MPTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MPTP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cell growth and proliferation. N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide in lab experiments is its potential toxicity. N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide has been found to be toxic to some cell lines, making it important to use caution when handling this compound.

Future Directions

There are several future directions for research on N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide. One area of research could focus on developing new synthetic methods for producing N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide. Another area of research could focus on developing new analogs of N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide with improved efficacy and reduced toxicity. Additionally, research could focus on the use of N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide in combination with other therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2H-pyran in the presence of a Lewis acid catalyst to form a substituted pyran ring. The second step involves the reaction of the pyran ring with beta-alanine to form the final product, N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide.

Scientific Research Applications

N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. One area of research has focused on the use of N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide as a potential treatment for cancer. N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for future research.

properties

IUPAC Name

3-[[4-(4-methoxyphenyl)oxan-4-yl]methylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-14-4-2-13(3-5-14)16(7-10-21-11-8-16)12-18-9-6-15(17)19/h2-5,18H,6-12H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBUVWOWOSBEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide

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